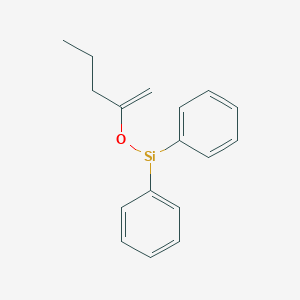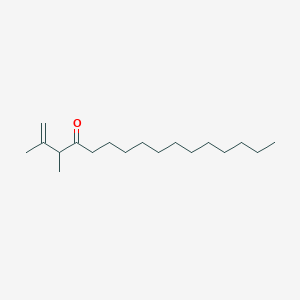
Methyl 3-bromooct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromooct-2-enoate: is an organic compound with the molecular formula C9H15BrO2 It is a brominated ester that features a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromooct-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl oct-2-enoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine across the double bond, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromooct-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents like hydrogen (H2) or halogens (X2), resulting in the saturation of the double bond.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation, or bromine (Br2) in dichloromethane for halogenation.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution Reactions: Formation of methyl 3-hydroxyoct-2-enoate or methyl 3-aminooct-2-enoate.
Addition Reactions: Formation of methyl 3,4-dibromooctanoate or methyl octanoate.
Oxidation Reactions: Formation of 3-bromooctanoic acid or other oxidized derivatives.
Scientific Research Applications
Methyl 3-bromooct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromooct-2-enoate depends on its reactivity and the specific context in which it is used. In general, the compound can act as an electrophile due to the presence of the bromine atom, which makes it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and modifying molecular structures.
Comparison with Similar Compounds
Methyl 3-bromomethylbut-3-enoate: Similar in structure but with a different alkyl chain length.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Contains a tributylstannyl group instead of a bromine atom.
Uniqueness: Methyl 3-bromooct-2-enoate is unique due to its specific combination of a bromine atom and an ester group, which imparts distinct reactivity and properties. Its longer alkyl chain compared to similar compounds can influence its solubility, boiling point, and overall chemical behavior.
Properties
CAS No. |
832734-25-5 |
|---|---|
Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
methyl 3-bromooct-2-enoate |
InChI |
InChI=1S/C9H15BrO2/c1-3-4-5-6-8(10)7-9(11)12-2/h7H,3-6H2,1-2H3 |
InChI Key |
CPVWVZJZYJUGQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)






![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)

![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)



